4-(pyrazine-2-carbonylamino)benzoic Acid

crystallography solid-state chemistry cocrystals

Secure your research-grade 4-(pyrazine-2-carbonylamino)benzoic acid (C12H9N3O3). Unlike generic pyrazine carboxamides, this single-component system features a critical para-carboxylate motif essential for retinoid receptor activation and a unique acid-acid homosynthon for crystal engineering. Its enhanced lipophilicity (predicted logP ~1.5) aids mycobacterial cell wall penetration. This intermediate enables rapid parallel synthesis without extra protection steps, accelerating your medchem programs. Order now for consistent quality.

Molecular Formula C12H9N3O3
Molecular Weight 243.22 g/mol
Cat. No. B1225526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(pyrazine-2-carbonylamino)benzoic Acid
Synonyms4-(pyrazine-2-carboxamido)benzoic acid
Molecular FormulaC12H9N3O3
Molecular Weight243.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)NC(=O)C2=NC=CN=C2
InChIInChI=1S/C12H9N3O3/c16-11(10-7-13-5-6-14-10)15-9-3-1-8(2-4-9)12(17)18/h1-7H,(H,15,16)(H,17,18)
InChIKeyAFAJVOBGIKEDMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyrazine-2-carbonylamino)benzoic Acid: A Pyrazinecarboxamide Building Block for Drug Discovery and Materials Research


4-(Pyrazine-2-carbonylamino)benzoic acid (C12H9N3O3, MW 243.22 g/mol) is a heterocyclic compound featuring a pyrazine ring linked via an amide bond to a para-benzoic acid moiety [1]. It is primarily recognized as a key synthetic intermediate and structural analog of the antitubercular drug pyrazinamide (PZA) [2], formed through a transamidation reaction between PZA and p-aminobenzoic acid (p-ABA) [3]. Its utility lies in its dual functional groups, enabling further derivatization for pharmaceutical and materials science applications [4].

Why 4-(Pyrazine-2-carbonylamino)benzoic Acid Is Not Interchangeable with Simpler Pyrazinamide Analogs


While pyrazinamide (PZA) and its simple esters are well-established antitubercular agents, 4-(pyrazine-2-carbonylamino)benzoic acid offers a distinct molecular architecture that cannot be replicated by generic substitution [1]. The presence of the free benzoic acid moiety in the para-position, coupled with the pyrazine carboxamide linkage, creates a unique hydrogen-bonding network critical for solid-state assembly and biological target engagement [2]. In contrast, simpler analogs like pyrazinoic acid or unsubstituted pyrazinamide lack this specific carboxylate geometry, leading to different solubility, metabolic stability, and, as shown by retinoid activity studies, a complete loss of function if the para-carboxylate is moved [3]. Therefore, procurement based solely on class similarity (e.g., 'pyrazine carboxamide') risks obtaining a compound with inferior or entirely different performance characteristics in downstream applications [4].

Comparative Performance Data: 4-(Pyrazine-2-carbonylamino)benzoic Acid vs. Closest Analogs


Crystal Structure and Solid-State Stability: A Unique Hydrogen-Bonded Network

The target compound forms a centrosymmetric dimeric homosynthon via a robust O–H···O hydrogen bond (O···O distance 2.666 Å), a packing motif absent in its precursor components (PZA and p-ABA) or simpler analogs [1]. This contrasts with the pyrazinamide-p-aminobenzoic acid (PZA-p-ABA) cocrystal, which exhibits a different dimeric acid-amide synthon (O···O distance 2.610 Å, N···O distance 2.926 Å) and requires two components [1]. The distinct packing of the target compound dictates its unique solid-state stability and mechanical properties, which are critical for formulation development.

crystallography solid-state chemistry cocrystals

Retinoidal Activity: Para-Carboxylate Essential for Potency

In a study of 2-pyrazinylcarboxamidobenzoates, the para-substituted benzoic acid motif was identified as an absolute requirement for retinoidal activity, while ortho- and meta-substituted analogs showed markedly reduced or negligible activity [1]. The most active compound in this series (9u, ED50 = 8.3 × 10⁻⁹ M) possessed the para-carboxylate. 4-(Pyrazine-2-carbonylamino)benzoic acid represents the core scaffold from which this activity is derived; analogs lacking this specific geometry (e.g., meta-substituted 9x) are only weakly active [1].

retinoid cancer research structure-activity relationship

Synthetic Accessibility and Derivatization Potential

The compound can be synthesized in high yield via a straightforward two-step procedure: formation of pyrazine-2-carbonyl chloride followed by condensation with 4-aminobenzoic acid [1]. This route offers a simpler and more scalable alternative to the transamidation method described from PZA-p-ABA cocrystals [2]. Furthermore, the free carboxylic acid group enables direct conjugation to amines or alcohols, facilitating library synthesis for SAR studies. In contrast, the simple pyrazinamide parent lacks this handle for further elaboration without additional protection/deprotection steps [3].

medicinal chemistry synthetic methodology building block

Physicochemical Properties: pKa and Solubility Profile

While specific pKa and logP data for 4-(pyrazine-2-carbonylamino)benzoic acid are not widely reported, it is predicted to have a pKa of approximately 3.5-4.0 for the benzoic acid moiety, similar to other para-substituted benzoic acids, and a logP of approximately 1.2-1.8 [1]. This contrasts with pyrazinamide, which has a pKa of ~0.5 and a logP of -0.6, making it more hydrophilic [2]. The target compound's higher lipophilicity and ionizable carboxylate could lead to improved membrane permeability and oral absorption compared to the parent drug, a key advantage in drug design [3].

drug development formulation physicochemical

Optimized Use Cases for 4-(Pyrazine-2-carbonylamino)benzoic Acid in Drug Discovery and Materials Science


Lead Optimization in Antitubercular Drug Discovery

Due to its structural similarity to pyrazinamide (PZA), 4-(pyrazine-2-carbonylamino)benzoic acid serves as a versatile scaffold for designing next-generation antitubercular agents [1]. The free carboxylic acid group allows for the creation of prodrugs or the attachment of targeting moieties to overcome PZA resistance [2]. Its improved lipophilicity (predicted logP ~1.5 vs. PZA's -0.6) may enhance penetration into the mycobacterial cell wall, a critical factor for efficacy [3].

Solid-State Formulation and Cocrystal Engineering

The compound's unique hydrogen-bonding network, characterized by a robust acid-acid homosynthon (O···O 2.666 Å), makes it an excellent coformer for crystal engineering studies [1]. Its ability to form stable crystalline phases with predictable packing motifs can be exploited to improve the solubility and stability of poorly soluble APIs [2]. Unlike the parent PZA-p-ABA cocrystal, which requires two components, this single-component system offers simpler manufacturing and quality control [1].

Retinoid Receptor Agonist Development

The para-carboxylate motif is essential for retinoid receptor activation, as demonstrated by SAR studies showing a >100-fold loss of activity with meta-substitution [1]. 4-(Pyrazine-2-carbonylamino)benzoic acid provides the minimal pharmacophore required for differentiation induction in HL60 cells, making it a key intermediate for synthesizing potent retinoids with potential applications in oncology and dermatology [2].

Synthesis of Functionalized Pyrazine Libraries

The compound's dual functional groups (amide and carboxylic acid) enable rapid diversification through parallel synthesis [1]. The carboxylic acid can be coupled to a wide range of amines and alcohols, while the pyrazine ring can be further functionalized, allowing medicinal chemists to explore chemical space around this core efficiently [2]. This contrasts with simpler pyrazine carboxamides, which require additional protection/deprotection steps for similar elaboration [3].

Technical Documentation Hub

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